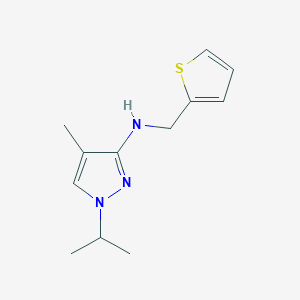

![molecular formula C15H25N5 B11736361 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[[1-(2-méthylpropyl)-1H-pyrazol-3-yl]méthyl][(1-propyl-1H-pyrazol-5-yl)méthyl]amine est un composé organique complexe appartenant à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier se caractérise par la présence de deux cycles pyrazole, chacun substitué par des groupes alkyles différents, ce qui en fait une molécule unique et potentiellement polyvalente dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de [[1-(2-méthylpropyl)-1H-pyrazol-3-yl]méthyl][(1-propyl-1H-pyrazol-5-yl)méthyl]amine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des cycles pyrazole individuels, qui sont ensuite fonctionnalisés avec les groupes alkyles respectifs. L'étape finale consiste à coupler ces cycles pyrazole fonctionnalisés par l'intermédiaire d'une liaison méthylamine. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrazine, les halogénoalcanes et divers catalyseurs pour faciliter les réactions de couplage.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, le criblage à haut débit des catalyseurs et des techniques de purification avancées telles que la chromatographie et la cristallisation. Les conditions de réaction seraient soigneusement contrôlées afin de garantir une qualité et une évolutivité constantes.

Analyse Des Réactions Chimiques

Types de réactions

[[1-(2-méthylpropyl)-1H-pyrazol-3-yl]méthyl][(1-propyl-1H-pyrazol-5-yl)méthyl]amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent donner des dérivés aminés ou d'autres formes réduites.

Substitution : Les groupes alkyles sur les cycles pyrazole peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes, les chlorures d'acyle et diverses bases ou acides peuvent faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de pyrazole, tandis que la réduction peut produire des dérivés aminés. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé.

Applications De Recherche Scientifique

Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie : La structure unique du composé peut lui permettre d'interagir avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.

Médecine : Il pourrait être étudié pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires, analgésiques ou antimicrobiennes.

Industrie : Le composé peut trouver des applications dans le développement de nouveaux matériaux, catalyseurs ou autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de [[1-(2-méthylpropyl)-1H-pyrazol-3-yl]méthyl][(1-propyl-1H-pyrazol-5-yl)méthyl]amine dépendrait de ses interactions spécifiques avec les cibles moléculaires. Celles-ci pourraient inclure la liaison à des enzymes, des récepteurs ou d'autres protéines, modulant ainsi leur activité. Les voies impliquées pourraient inclure la transduction du signal, l'expression des gènes ou les processus métaboliques. Des études détaillées seraient nécessaires pour élucider les mécanismes exacts et les cibles moléculaires.

Mécanisme D'action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets.

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazole : Le composé parent, un simple cycle à cinq chaînons avec deux atomes d'azote.

1-Phényl-3-méthyl-5-pyrazolone : Un dérivé du pyrazole avec un groupe phényle et un groupe méthyle.

3,5-Diméthylpyrazole : Un pyrazole avec deux groupes méthyle aux positions 3 et 5.

Unicité

[[1-(2-méthylpropyl)-1H-pyrazol-3-yl]méthyl][(1-propyl-1H-pyrazol-5-yl)méthyl]amine est unique en raison de sa structure double du pyrazole avec des substitutions alkyles distinctes. Cette complexité structurelle peut conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Formule moléculaire |

C15H25N5 |

|---|---|

Poids moléculaire |

275.39 g/mol |

Nom IUPAC |

1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(2-propylpyrazol-3-yl)methyl]methanamine |

InChI |

InChI=1S/C15H25N5/c1-4-8-20-15(5-7-17-20)11-16-10-14-6-9-19(18-14)12-13(2)3/h5-7,9,13,16H,4,8,10-12H2,1-3H3 |

Clé InChI |

CIWMGKZFRAPPSI-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

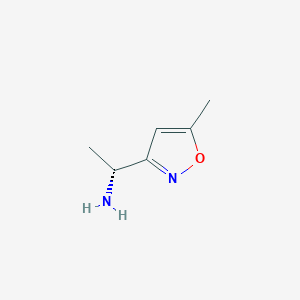

![2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736284.png)

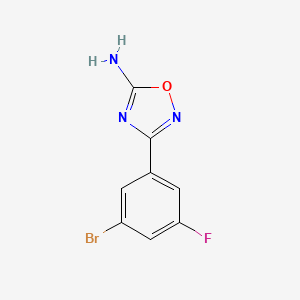

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11736303.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)

![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)